

Validating Vipadenant's A2A receptor occupancy with PET imaging

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Compound of Interest

Compound Name: Vipadenant

Cat. No.: B1683563

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A comprehensive analysis of **Vipadenant's** A2A receptor occupancy, validated through Positron Emission Tomography (PET) imaging, reveals its potent and dose-dependent engagement of the adenosine A2A receptor. This guide provides a comparative overview of **Vipadenant** with other A2A receptor antagonists, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Analysis of A2A Receptor Occupancy

Vipadenant demonstrates high receptor occupancy at relatively low doses. A study in healthy male volunteers using the PET radiotracer [^{11}C]SCH442416 showed that a daily dose of 2.5 mg of **Vipadenant** resulted in an estimated A2A receptor occupancy ranging from 74% to 94%.^[1] Receptor saturation was achieved at a dose of 100 mg.^[1]

For comparison, other A2A receptor antagonists have also been evaluated using PET imaging:

Compound	Radiotracer	Species	Dose	Receptor Occupancy	Key Findings
Vipadenant	[¹¹ C]SCH442 416	Human	2.5 mg/day	74% - 94%	Receptor occupancy was related to both dose and plasma levels.[1]
Human	100 mg/day	Saturation (>90%)	Saturation of A2A receptors was reached at this dose. [1]		
Preladenant	[¹¹ C]SCH442 416	Human	50 - 200 mg (single dose)	>80%	A 5 mg BID dose was estimated to provide ≥50% occupancy for the majority of waking hours. [2]
Istradefylline	[¹¹ C]preladenant	Human (PD patients)	20 mg (long-term)	~72.1%	Long-term administration leads to higher occupancy rates.
Human (PD patients)	40 mg (long-term)	~86.5%	ED ₅₀ was estimated to be 7.28 mg.		
Tozadenant	¹⁸ F-MNI-444	Rhesus Monkey	1.5 mg/kg	47%	Tozadenant is predicted to

provide more
sustained
A2A receptor
occupancy
than
preladenant
in humans.

Rhesus Monkey	10.5 mg/kg	95%
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Experimental Protocols

The validation of A2A receptor occupancy by PET imaging involves a standardized experimental workflow. Below are the detailed methodologies for the key experiments cited.

PET Imaging Protocol for A2A Receptor Occupancy with [¹¹C]SCH442416 (Vipadenant Study)

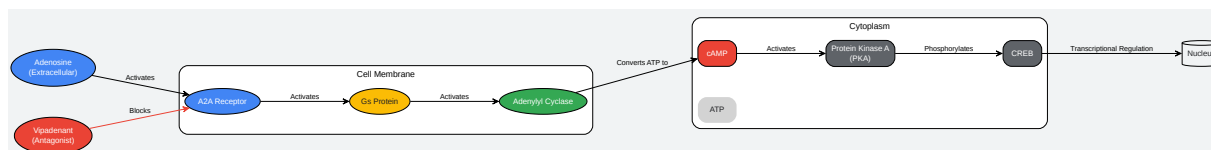
- **Subject Preparation:** Healthy volunteers were enrolled. A baseline PET scan was performed before administration of **Vipadenant**.
- **Drug Administration:** **Vipadenant** was administered orally at daily doses ranging from 2.5 to 100 mg for 10 or 11 days to achieve steady-state plasma levels.
- **Radiotracer Injection:** A bolus injection of the A2A receptor radiotracer, [¹¹C]SCH442416, was administered intravenously.
- **PET Scan Acquisition:** Dynamic PET scans were acquired over 90 minutes to measure the uptake of the radiotracer in the brain.
- **Arterial Blood Sampling:** Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which serves as an input function for kinetic modeling.
- **Image Analysis and Kinetic Modeling:** Brain regions of interest (ROIs), particularly the putamen (an area with high A2A receptor density), were delineated on co-registered MRI

images. The cerebellum was used as a reference region due to its low A2A receptor density. The binding potential (BP_{ND}) of the radiotracer was calculated using kinetic models such as the two-tissue compartment model or a simplified reference tissue model (SRTM).

- **Receptor Occupancy Calculation:** Receptor occupancy (RO) was calculated by comparing the binding potential before and after **Vipadenant** administration using the formula: $RO (\%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline$.

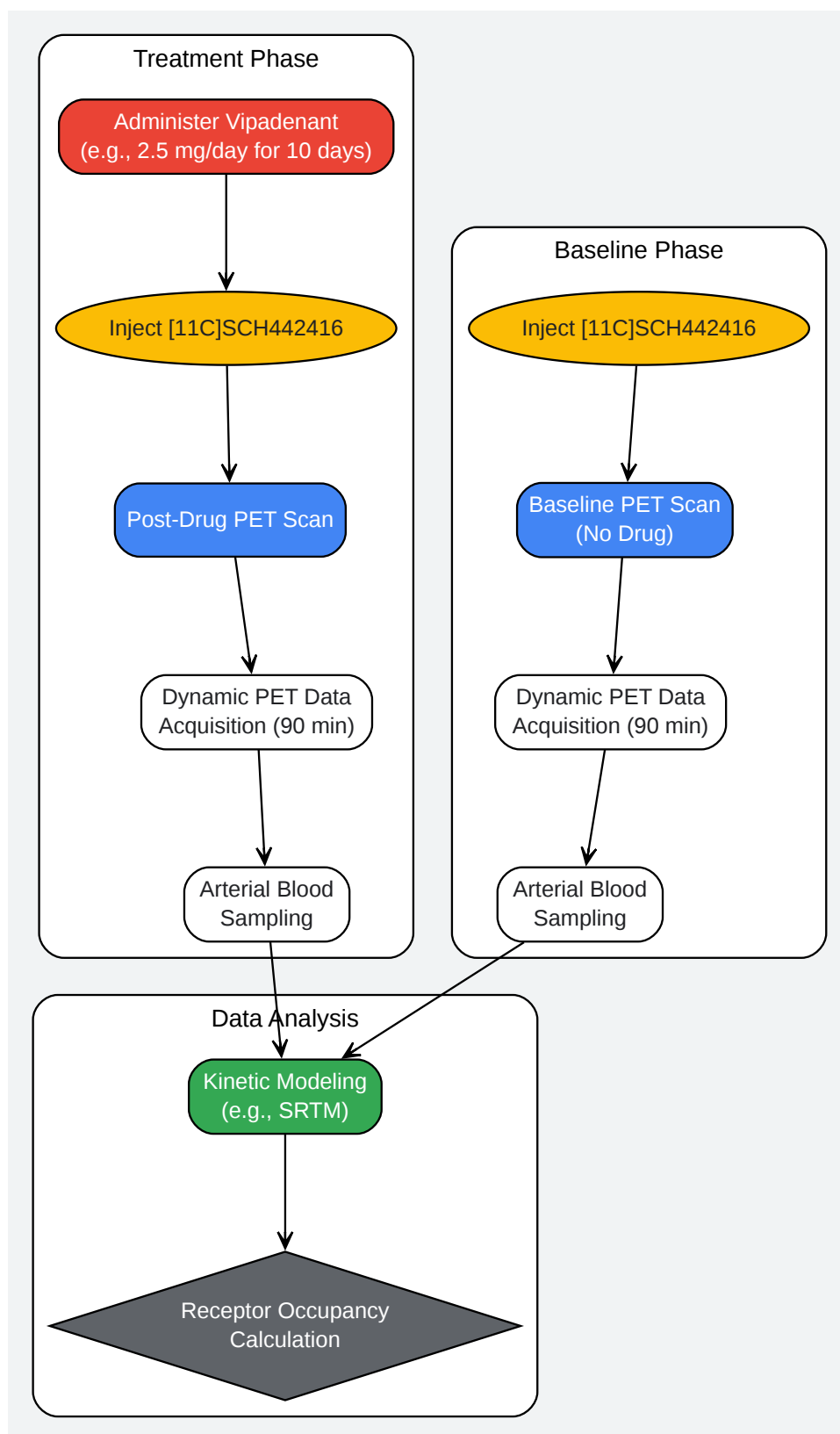
Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.



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Caption: Adenosine A2A Receptor Signaling Pathway



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Caption: PET Experimental Workflow for Receptor Occupancy

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References

- 1. An open-label, positron emission tomography study to assess adenosine A2A brain receptor occupancy of vipadenant (BIIB014) at steady-state levels in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
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